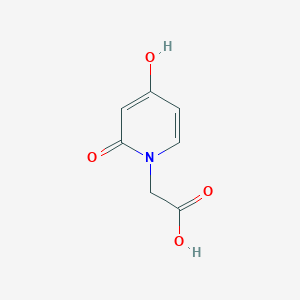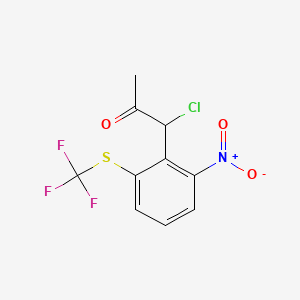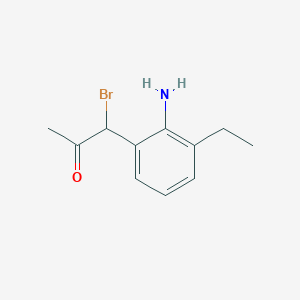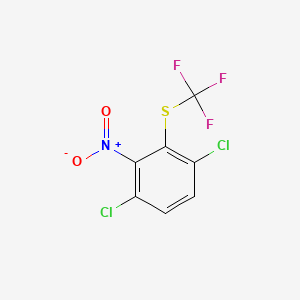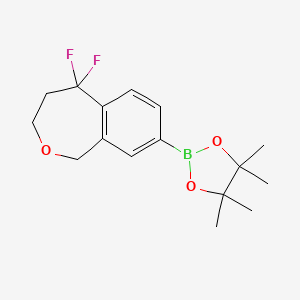
2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic organic compound. It features a benzoxepin ring system substituted with difluoro groups and a dioxaborolane moiety. This compound is of interest in various fields of chemistry and materials science due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps:
Formation of the Benzoxepin Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Difluoro Groups: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Dioxaborolane Moiety: This step often involves borylation reactions using boronic acids or esters under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions could involve the removal of fluorine atoms or the reduction of the benzoxepin ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxepin ring or dioxaborolane moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Materials Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Biology
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity.
Medicine
Diagnostic Tools: It might be used in the development of diagnostic agents or imaging tools due to its unique chemical properties.
Industry
Polymer Synthesis: The compound could be used as a monomer or comonomer in the synthesis of specialized polymers.
Mécanisme D'action
The mechanism by which 2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects would depend on its specific application. For example, in catalysis, it might act as a ligand that stabilizes the transition state of a reaction. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the difluoro groups, which may affect its reactivity and properties.
2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborane: Similar structure but with different substituents on the dioxaborolane moiety.
Uniqueness
The presence of difluoro groups and the specific arrangement of the benzoxepin and dioxaborolane moieties make 2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane unique. These structural features may impart distinct chemical and physical properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C16H21BF2O3 |
|---|---|
Poids moléculaire |
310.1 g/mol |
Nom IUPAC |
2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H21BF2O3/c1-14(2)15(3,4)22-17(21-14)12-5-6-13-11(9-12)10-20-8-7-16(13,18)19/h5-6,9H,7-8,10H2,1-4H3 |
Clé InChI |
ODTIJCGELZTBQW-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CCOC3)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





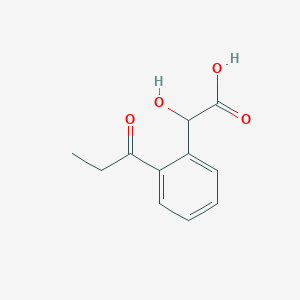
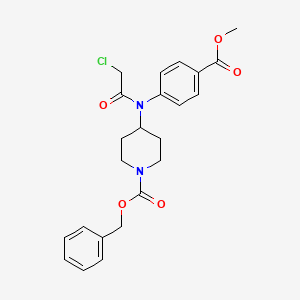

![(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid](/img/structure/B14050348.png)

